Ethyl 5-oxodecanoate
Overview
Description
Ethyl 5-oxodecanoate is not directly mentioned in the provided papers; however, the papers do discuss various ethyl esters and their biochemical and synthetic importance. For instance, ethyl esters are often key intermediates or products in the synthesis of pharmaceuticals and are characterized by their ester functional group, which is a result of the reaction between an alcohol and a carboxylic acid .
Synthesis Analysis
The synthesis of ethyl esters can involve various chemical reactions, including oxidation, epoxidation, and cyclocondensation. For example, ethyl 5-oxo-hexanoate is reduced by Pichia methanolica to form ethyl (S)-5-hydroxyhexanoate with high yield and enantiomeric excess, demonstrating the use of biocatalysts in the synthesis of ethyl esters . Similarly, ethyl 5(s),6-epoxy-3(r)-(methoxymethoxy)hexanoate is synthesized via regiospecific ring opening of a tetrahydrofuran derivative, showcasing a chemical approach to synthesizing chiral intermediates .
Molecular Structure Analysis
The molecular structure of ethyl esters is often elucidated using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For instance, the structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate was determined by these methods, providing detailed information about the arrangement of atoms within the molecule .
Chemical Reactions Analysis
Ethyl esters can undergo a variety of chemical reactions, including cyclocondensation, as seen with ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, which reacts with 1,3-dicarbonyl compounds to form pyrazolo[3,4-b]pyridine derivatives . Additionally, Knoevenagel condensation is another reaction involving ethyl esters, as demonstrated by the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl esters, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the crystal structure of an ethyl ester can affect its reactivity and interaction with other molecules, as seen in the antimicrobial and antioxidant activity studies of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate . The intermolecular hydrogen bonds in ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate also play a role in stabilizing the molecule's structure .
Scientific Research Applications
Synthesis of Fused Heterocycles
- Ethyl 2-oxocyclododecanecarboxylate, a related compound, has been utilized as a key intermediate for synthesizing macrocyclic systems incorporating fused or exocyclic nitrogen heterocycles. These syntheses are vital in the development of novel organic compounds with potential applications in pharmaceuticals and materials science (Zoorob et al., 2012).
Antimitotic Agents
- Ethyl 5-oxodecanoate derivatives have been investigated for their antitumor activity. The oxime of ethyl [6-amino-4-[(1-methyl-2-phenyl-2-oxoethyl)amino]-5-nitropyridin-2-yl] carbamate and related compounds showed potent antimitotic properties, suggesting their potential use in cancer therapy (Temple et al., 1992).
Synthesis of Oxo- and Hydroxyacylglycerols
- Ethyl 5-oxodecanoate has been used in synthesizing racemic 1,3-diacylglycerols with a 5-oxoacyl group. These compounds are significant in studying lipid chemistry and could have applications in food science and nutrition (Groot et al., 1988).
Photovoltaic Properties
- Derivatives of Ethyl 5-oxodecanoate have been explored for their photovoltaic properties. These studies are crucial in the development of organic-inorganic photodiode fabrication, impacting renewable energy technologies (Zeyada et al., 2016).
Photolysis Studies
- Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, a related compound, has been studied for its photolysis properties in various solvents. These studies provide insights into the reaction mechanisms of organic compounds under light exposure, relevant in fields like photochemistry and environmental science (Ang & Prager, 1992).
Biosynthesis Studies
- Studies on the biosynthesis of γ–Decalactone using ethyl 5-oxodecanoate derivatives have been conducted. Understanding these biosynthetic pathways is significant in biotechnology and fermentation science (Albrecht & Tressl, 1990).
Electrocatalysis Research
- Ethyl 5-oxodecanoate derivatives have been studied for their role in electrocatalysis, particularly in the formation of N(5)-ethyl-flavinium cations. These studies are important in the field of electrochemistry, impacting energy conversion and storage technologies (Sichula et al., 2010).
properties
IUPAC Name |
ethyl 5-oxodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-3-5-6-8-11(13)9-7-10-12(14)15-4-2/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHUTEIIIFGYHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239888 | |
Record name | Ethyl 5-oxodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless clear liquid; Strong rich fruity aroma | |
Record name | Ethyl 5-oxodecanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1939/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
Record name | Ethyl 5-oxodecanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1939/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.943-0.953 (20°) | |
Record name | Ethyl 5-oxodecanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1939/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Ethyl 5-oxodecanoate | |
CAS RN |
93919-00-7 | |
Record name | Ethyl 5-oxodecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93919-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-oxodecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093919007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 5-oxodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-oxodecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.851 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 5-OXODECANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46LCV03QA5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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